molecular formula C8H3F4NO4 B2825073 2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane CAS No. 89586-09-4

2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane

Cat. No.: B2825073
CAS No.: 89586-09-4
M. Wt: 253.109
InChI Key: HFHAJBUXJRZUAZ-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane is a chemical compound with the molecular formula C8H3F4NO4 and a molecular weight of 253.11 g/mol It is characterized by the presence of four fluorine atoms and a nitro group attached to a benzodioxane ring

Preparation Methods

The synthesis of 2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane typically involves the reaction of appropriate fluorinated precursors with nitro compounds under controlled conditions. One common method includes the nitration of 2,2,3,3-tetrafluorobenzodioxane using nitric acid and sulfuric acid as nitrating agents . The reaction is carried out at low temperatures to ensure the selective introduction of the nitro group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, reduction of the nitro group yields 2,2,3,3-tetrafluoro-6-amino-1,4-benzodioxane.

Scientific Research Applications

2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require high chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of fluorine and nitro groups on the benzodioxane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-6-nitro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO4/c9-7(10)8(11,12)17-6-3-4(13(14)15)1-2-5(6)16-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHAJBUXJRZUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(C(O2)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023056
Record name 2,2,3,3-Tetrafluoro-6-nitro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89586-09-4
Record name 2,2,3,3-Tetrafluoro-6-nitro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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